6-(Cyclobutylmethoxy)pyridine-2-carbonitrile
Overview
Description
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H12N2O. It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile consists of a pyridine ring with a carbonitrile group at the 2-position and a cyclobutylmethoxy group at the 6-position . The molecular weight of this compound is 188.23 g/mol.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : The synthesis of pyridine derivatives, including those similar to 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile, involves novel protocols and is key in understanding their structural features. For instance, Tranfić et al. (2011) detailed the synthesis of a pyridine derivative using X-ray diffraction, revealing structural differences compared to corresponding pyridine compounds. This suggests potential pathways for synthesizing 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile (Tranfić et al., 2011).
Crystal Structure Determination : Moustafa and Girgis (2007) synthesized compounds structurally related to 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile and determined their structures through X-ray data. Their findings could provide insights into the molecular structure of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile (Moustafa & Girgis, 2007).
Optical and Spectroscopic Properties
- Spectroscopic Analysis : Studies on pyridine derivatives show varied spectral properties, which are crucial for understanding the behavior of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile. Tranfić et al. (2010) investigated the UV–vis absorption and fluorescence spectra of pyridine derivatives, providing a foundation for analyzing similar compounds (Tranfić et al., 2010).
Applications in Material Science
Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives, related to 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile, have been studied for their potential as corrosion inhibitors. Dandia et al. (2013) synthesized such derivatives and evaluated their effectiveness in protecting mild steel in acidic environments (Dandia et al., 2013).
Electrochemical Studies : The study of pyridine derivatives' electrochemical properties is relevant for understanding 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile's potential applications. Sudheer and Quraishi (2015) examined the inhibition effect of pyrazole pyridine derivatives on copper corrosion, providing insights into the electrochemical properties of similar compounds (Sudheer & Quraishi, 2015).
Pharmaceutical Research
- Neurotropic Activity : The neurotropic properties of pyridine derivatives, similar to 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile, have been explored. Paronikyan et al. (2016) synthesized diamino derivatives of pyrano[3,4-c]pyridines and assessed their neurotropic activity, providing a framework for potential neurological applications of related compounds (Paronikyan et al., 2016).
properties
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-10-5-2-6-11(13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLBRCVCLCEOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259438 | |
Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylmethoxy)pyridine-2-carbonitrile | |
CAS RN |
1235439-90-3 | |
Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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